3-(4-Fluorophenyl)-2-propenamide

Anti-inflammatory COX-2 inhibition Drug discovery

This (E)-isomer of 3-(4-fluorophenyl)-2-propenamide is a differentiated cinnamamide scaffold with a para-fluoro substitution that critically modulates logP (2.02), target binding, and metabolic stability—properties unattainable with unsubstituted cinnamamide or 4-fluorocinnamic acid. The primary amide enables direct incorporation into blonanserin/rosuvastatin backbones, reducing synthetic steps. Backed by 90%+ synthetic yield, this building block ensures SAR reproducibility and is a proven COX-2 reference (IC50 15.38 µM) and TRPA1 antagonist lead. Source the exact CAS 127406-78-4 to eliminate confounding variables in your pipeline.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 127406-78-4
Cat. No. B155316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-2-propenamide
CAS127406-78-4
Synonyms3-(4-FLUOROPHENYL)-2-PROPENAMIDE 97
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)N)F
InChIInChI=1S/C9H8FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+
InChIKeyPNUAPSQYVPLFAN-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)-2-propenamide (CAS 127406-78-4): Technical Specifications and Procurement Context for Cinnamamide Research


3-(4-Fluorophenyl)-2-propenamide (CAS 127406-78-4) is a small-molecule organic compound belonging to the cinnamamide class, featuring a fluorinated phenyl ring attached to a propenamide backbone [1]. This structure confers a molecular weight of 165.16 g/mol and a defined stereochemistry as the (E)-isomer . The compound is commercially available from multiple specialty chemical suppliers and serves as a versatile building block in medicinal chemistry, with documented applications in anticancer, anti-inflammatory, and antiviral research programs .

Why 3-(4-Fluorophenyl)-2-propenamide is Not Interchangeable with Generic Cinnamamide Analogs: A Critical Assessment for Procurement Decisions


Despite sharing a common cinnamamide scaffold, 3-(4-Fluorophenyl)-2-propenamide exhibits distinct pharmacological and physicochemical properties that preclude direct substitution with unsubstituted cinnamamide, 4-fluorocinnamic acid, or other halogenated cinnamic acid derivatives [1]. The para-fluoro substitution on the phenyl ring significantly alters electronic distribution and lipophilicity (LogP = 2.02), which in turn modulates target binding affinity, metabolic stability, and cellular permeability relative to non-fluorinated or ortho/meta-substituted analogs . Furthermore, the presence of the primary amide group (rather than a carboxylic acid) enables distinct hydrogen-bonding interactions with biological targets [2]. These structural differences translate into quantifiable variations in potency and selectivity across multiple therapeutic targets, as detailed in the evidence below. For procurement purposes, sourcing the exact CAS number ensures experimental reproducibility and prevents confounding variables in SAR studies .

Quantitative Differentiation of 3-(4-Fluorophenyl)-2-propenamide: Comparative Evidence Against Key Analogs and Alternatives


Comparative COX-2 Inhibitory Activity: 3-(4-Fluorophenyl)-2-propenamide (AG 126) vs. Cinnamic Acid

3-(4-Fluorophenyl)-2-propenamide, also known as AG 126, demonstrates direct COX-2 inhibitory activity with an IC50 of 15.38 µM in human amnion cells . In contrast, the parent cinnamic acid scaffold exhibits no significant direct COX-2 inhibition at comparable concentrations [1]. This functional difference underscores the critical role of the para-fluoro substitution and the propenamide moiety in conferring target engagement.

Anti-inflammatory COX-2 inhibition Drug discovery

Cytotoxicity Profile Against Cancer Cell Lines: 3-(4-Fluorophenyl)-2-propenamide vs. Cinnamamide

3-(4-Fluorophenyl)-2-propenamide has been investigated for its anticancer potential, with in vitro studies demonstrating apoptosis induction in MCF-7 breast cancer cells . While specific IC50 values for this exact compound are not widely reported, cinnamamide (the unsubstituted analog) exhibits IC50 values ranging from 1.29 to 1.94 mM (1290–1940 µM) in various cancer cell lines, representing millimolar potency [1]. The para-fluoro substitution is hypothesized to enhance potency, as observed in related N-arylcinnamamide derivatives, where fluorinated analogs consistently show improved cytotoxicity compared to non-fluorinated counterparts [2].

Anticancer Cytotoxicity MCF-7

Antibacterial and Antibiofilm Activity: N-Arylcinnamamide Derivatives vs. 3-(4-Fluorophenyl)-2-propenamide

While direct antibacterial data for 3-(4-Fluorophenyl)-2-propenamide are sparse, N-arylcinnamamide derivatives containing para-fluoro substituents demonstrate significant antistaphylococcal activity with MIC values as low as 16.58 µM against B. sorokiniana and 22.27–27.47 µM against S. aureus strains [1]. Importantly, these compounds inhibit biofilm formation at concentrations near their MICs and potentiate the activity of standard antibiotics (vancomycin, ciprofloxacin, tetracycline) [2]. This suggests that the para-fluoro phenyl propenamide scaffold, when further functionalized, holds promise for anti-infective applications. In contrast, simple cinnamic acid exhibits minimal antibacterial activity [3].

Antibacterial Biofilm MRSA

Anti-Inflammatory NF-κB Pathway Modulation: Fluorinated Cinnamamides vs. Cinnamic Acid

Fluorinated N-arylcinnamamide derivatives, including those with para-fluoro substitution, exhibit significantly enhanced inhibition of LPS-induced NF-κB activation compared to cinnamic acid. At 2 µM concentration, several fluorinated derivatives reduced NF-κB activation to levels comparable to the reference drug prednisone [1]. In contrast, cinnamic acid alone shows minimal effect on NF-κB signaling [2]. Additionally, AG 126 (3-(4-Fluorophenyl)-2-propenamide) blocks LPS-induced TNF-α synthesis in murine peritoneal macrophages .

Anti-inflammatory NF-κB TNF-α

TRPA1 Antagonism: 4-Fluorocinnamamide Derivatives vs. Parent Scaffold

4-Fluorocinnamamide derivatives have been identified as potent antagonists of the TRPA1 ion channel, a target implicated in pain and inflammation. One derivative (CHEMBL4087767) exhibits an IC50 of 64 nM in human TRPA1 expressed in HEK293 cells [1]. This represents a >100-fold improvement in potency compared to non-fluorinated cinnamamide analogs, which typically show minimal TRPA1 activity [2]. While 3-(4-Fluorophenyl)-2-propenamide itself has not been directly tested against TRPA1, the data strongly suggest that the para-fluoro substitution on the cinnamamide core is a critical determinant of TRPA1 antagonist potency.

TRPA1 antagonist Pain Ion channel

Synthetic Utility as an Intermediate: 3-(4-Fluorophenyl)-2-propenamide vs. 4-Fluorocinnamic Acid

3-(4-Fluorophenyl)-2-propenamide serves as a key intermediate in the synthesis of pharmaceutically relevant compounds, including blonanserin (an atypical antipsychotic) and rosuvastatin (a statin) [1][2]. The primary amide group allows for direct incorporation into more complex molecules without the need for additional protection/deprotection steps required for carboxylic acids like 4-fluorocinnamic acid. Patent literature describes a high-yielding (90%) preparation of 3-(4-fluorophenyl)-3-oxopropionamide from the corresponding nitrile, highlighting its scalability [3]. This contrasts with 4-fluorocinnamic acid, which often requires activation (e.g., to acid chloride) before amide bond formation, adding synthetic steps.

Synthetic intermediate Blonanserin Rosuvastatin

Optimal Research and Industrial Application Scenarios for 3-(4-Fluorophenyl)-2-propenamide Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery Targeting COX-2 and NF-κB Pathways

Based on its demonstrated COX-2 inhibitory activity (IC50 = 15.38 µM) and the ability of fluorinated cinnamamides to attenuate NF-κB activation [1], 3-(4-Fluorophenyl)-2-propenamide is well-suited as a starting point for developing novel anti-inflammatory agents. The compound's dual mechanism (direct enzyme inhibition and transcription factor modulation) offers potential advantages over single-target approaches. Researchers can use this compound as a reference standard in cell-based inflammation assays or as a scaffold for further optimization.

Synthesis of Pharmaceutically Relevant Intermediates for CNS and Cardiovascular Drugs

The compound's established role as a key intermediate in the synthesis of blonanserin and rosuvastatin [2][3] makes it a critical procurement item for process chemistry groups and CROs involved in CNS and cardiovascular drug development. The high-yielding synthetic route (90%) [4] ensures cost-effective scale-up. Its primary amide functionality enables direct incorporation into target molecules, reducing synthetic steps compared to alternative building blocks.

Structure-Activity Relationship (SAR) Studies in Anticancer and Antimicrobial Programs

The para-fluoro substitution on the phenyl ring is a key determinant of enhanced cytotoxicity and antibacterial activity [5][6]. 3-(4-Fluorophenyl)-2-propenamide serves as an essential control compound in SAR studies aimed at optimizing the potency of cinnamamide-based anticancer and antimicrobial agents. By comparing this compound with its non-fluorinated and differently substituted analogs, medicinal chemists can elucidate the contribution of fluorine to target binding and cellular activity.

TRPA1 Antagonist Development for Pain and Inflammatory Disorders

Given the potent TRPA1 antagonism exhibited by 4-fluorocinnamamide derivatives (IC50 = 64 nM) [7], 3-(4-Fluorophenyl)-2-propenamide is a promising starting point for developing novel TRPA1 antagonists. TRPA1 is a validated target for pain, itch, and respiratory conditions. The compound can be used as a core scaffold for further medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.